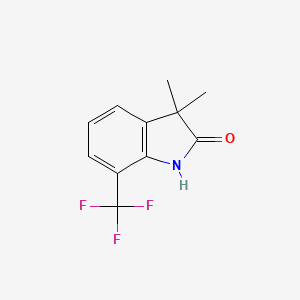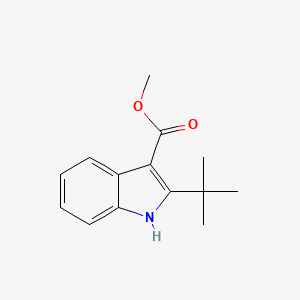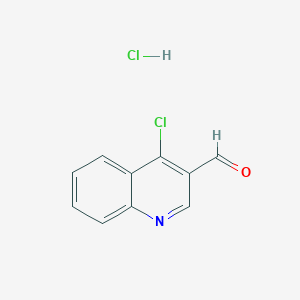![molecular formula C12H14OSSi B15067260 S-[(Trimethylsilyl)ethynyl] benzenecarbothioate CAS No. 62785-84-6](/img/structure/B15067260.png)
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate: is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, bonded to a benzenecarbothioate moiety. This compound is notable for its applications in various fields of scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[(Trimethylsilyl)ethynyl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Mécanisme D'action
The mechanism by which S-[(Trimethylsilyl)ethynyl] benzenecarbothioate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological and chemical pathways .
Comparaison Avec Des Composés Similaires
Hexakis[(trimethylsilyl)ethynyl]benzene: Shares the trimethylsilyl and ethynyl groups but has a different core structure.
Benzenecarbothioic acid derivatives: Similar core structure but different substituents.
Uniqueness: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is unique due to the combination of the trimethylsilyl group and the benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and material science .
Propriétés
Numéro CAS |
62785-84-6 |
|---|---|
Formule moléculaire |
C12H14OSSi |
Poids moléculaire |
234.39 g/mol |
Nom IUPAC |
S-(2-trimethylsilylethynyl) benzenecarbothioate |
InChI |
InChI=1S/C12H14OSSi/c1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
RQAZEXCQPQDPRT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CSC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


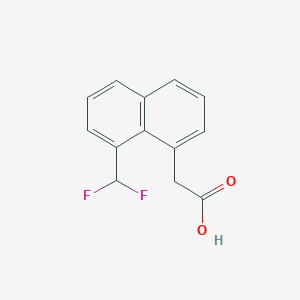
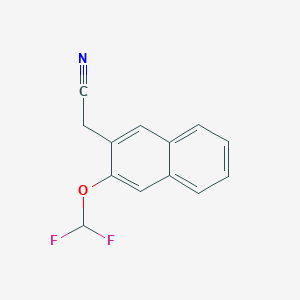
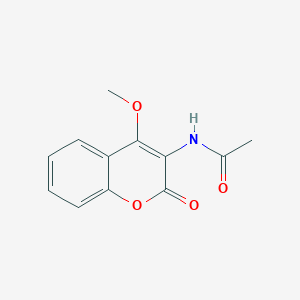
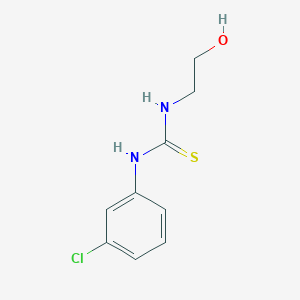
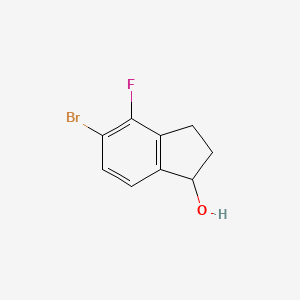
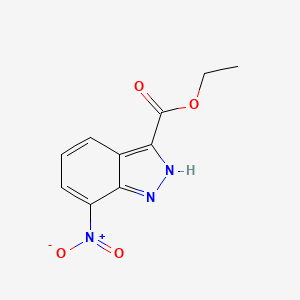
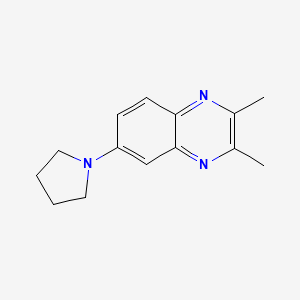
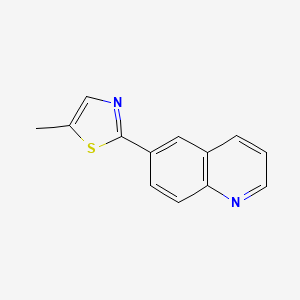
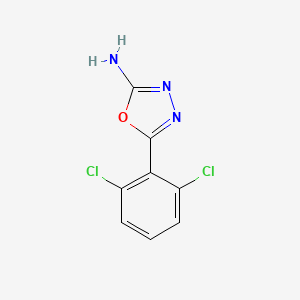
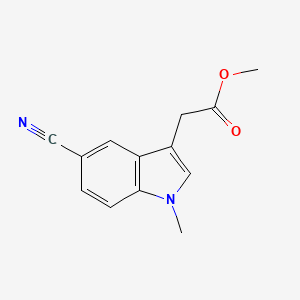
![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
